molecular formula C13H18FNO4S B2578433 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 1351605-40-7

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2578433
CAS No.: 1351605-40-7
M. Wt: 303.35
InChI Key: RPMJYJLSTSLEAN-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide is a fluorinated benzenesulfonamide derivative offered for research and development purposes. This compound is classified as a For Research Use Only (RUO) product, meaning it is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use. As a chemical building block, sulfonamides of this class are valuable intermediates in synthetic organic chemistry. The structure combines a fluorinated aromatic ring and a sulfonamide group with a tetrahydropyran-methyl extension, features commonly explored in the design of bioactive molecules. Researchers utilize similar sulfonamide compounds in various fields, including the synthesis of potential pharmaceutical agents like PI3K/mTOR dual inhibitors and CB1 receptor modulators . The specific applications and mechanism of action for this particular compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the specific Certificate of Analysis for detailed quality control data and to conduct their own literature reviews to fully understand its potential research value.

Properties

IUPAC Name

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c1-10-8-11(2-3-12(10)14)20(17,18)15-9-13(16)4-6-19-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMJYJLSTSLEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a fluorobenzene derivative to introduce the sulfonamide group. This can be achieved using sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Hydroxyoxanyl Group: The hydroxyoxanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the sulfonamide intermediate with a hydroxyoxanyl halide under basic conditions.

    Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural features of the target compound with analogous sulfonamides:

Compound Name Key Substituents Unique Features
Target Compound 4-Fluoro, 3-methyl, 4-hydroxyoxan-4-ylmethyl Hydroxyoxane enhances hydrophilicity; fluorine improves electronegativity.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-Methyl-1,2-oxazol-3-yl, 4-methyl Oxazole ring introduces rigidity; methyl groups increase lipophilicity .
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro... 5-Chloro, trifluoromethyl, 4-methoxyphenyl Trifluoromethyl enhances metabolic stability; chlorine adds steric bulk .
3-{[(4-Fluoro-3-methylphenyl)carbamoyl]amino}-4-hydroxy-5-nitrobenzene-... Nitro, hydroxy, carbamoyl Nitro group increases electron-withdrawing effects; carbamoyl aids solubility .

Physicochemical Properties

  • Hydrophilicity : The hydroxyoxane group in the target compound likely improves water solubility compared to analogs with purely aromatic (e.g., methoxyphenyl in ) or heterocyclic substituents (e.g., oxazole in ).
  • Electron Effects : The 4-fluoro substituent, common in many analogs (e.g., ), contributes to electronegativity, influencing binding interactions with biological targets.

Biological Activity

The compound 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

  • Molecular Formula : C13H16FNO4S
  • Molecular Weight : 303.34 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its biological activity, particularly as an antibacterial agent. The presence of the fluorine atom and the hydroxyoxan moiety may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folic acid synthesis, similar to other sulfonamides. The sulfonamide group can form hydrogen bonds with the active site of enzymes such as dihydropteroate synthase, thereby disrupting bacterial growth and proliferation.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, this compound demonstrated notable inhibitory effects against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Case Studies

  • In Vivo Studies : A recent study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, indicating its potential therapeutic application in infectious diseases.
  • Synergistic Effects : Another study explored the synergistic effects of this compound when combined with other antibiotics. The combination therapy resulted in lower MIC values for resistant strains of bacteria, highlighting its potential role in overcoming antibiotic resistance.

Other Biological Activities

Beyond its antimicrobial properties, preliminary studies have suggested that this compound may exhibit:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Anticancer Potential : Some studies indicate that sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Research Findings and Future Directions

Current research indicates promising biological activities for this compound. However, further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with molecular targets at the cellular level.
  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and pharmacokinetics in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for synthesizing 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzene-1-sulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group protection/deprotection. Critical parameters include temperature control (e.g., 60–80°C for sulfonylation), pH adjustment to stabilize intermediates, and inert atmospheres to prevent oxidation. Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress (>95% purity threshold), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms structural integrity by verifying fluorine and sulfonamide group positioning .

Q. How is the compound structurally characterized in academic research?

  • Methodology : X-ray crystallography is the gold standard for resolving 3D molecular conformation, particularly for the oxan (tetrahydropyran) ring and sulfonamide linkage. Complementary techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹) and Mass Spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass). For dynamic structural insights, 2D NMR (COSY, HSQC) maps proton-carbon correlations .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays using cell lines (e.g., HEK-293 or RAW 264.7 macrophages) assess anti-inflammatory or neuroactive potential. For example, striatal adenosine modulation in rodent models suggests central nervous system activity, while analgesic effects in murine pain models (e.g., von Frey filament tests) indicate peripheral target engagement. Dose-response curves (EC₅₀ values) and selectivity indices against related receptors (e.g., adenosine A₂A) are critical for initial validation .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action (MOA)?

  • Methodology : Combine in silico and in vitro approaches:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets such as JAK1 (based on structural analogs in kinase inhibition studies) .
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects (IC₅₀ < 100 nM suggests high selectivity).
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., COX-2 or adenosine receptors) in cell lines to confirm functional relevance .

Q. How can HPLC methods be optimized for purity analysis of this sulfonamide derivative?

  • Methodology :

  • Column Selection : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid.
  • Gradient Elution : Adjust from 30% to 70% acetonitrile over 20 minutes to resolve polar impurities.
  • Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1%), and reproducibility (RSD < 2% for retention time) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

  • Methodology :

  • Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical bond angles/distances (e.g., sulfonamide-S···F interactions < 3.5 Å enhance potency).
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., 4-hydroxyoxan group contributes +1.2 log units to binding).
  • Meta-Analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to validate outliers .

Q. How to evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS; a <5% impurity increase indicates stability.
  • Solvent Compatibility : Test solubility in DMSO, PBS, and ethanol (target: >10 mg/mL). Precipitation or turbidity suggests incompatibility.
  • Long-Term Storage : Store at -20°C under argon; assess bioactivity retention at 6-month intervals .

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